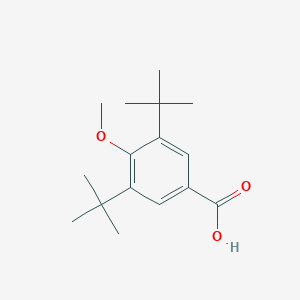

3,5-Ditert-butyl-4-methoxybenzoic acid

Descripción

Propiedades

Fórmula molecular |

C16H24O3 |

|---|---|

Peso molecular |

264.36 g/mol |

Nombre IUPAC |

3,5-ditert-butyl-4-methoxybenzoic acid |

InChI |

InChI=1S/C16H24O3/c1-15(2,3)11-8-10(14(17)18)9-12(13(11)19-7)16(4,5)6/h8-9H,1-7H3,(H,17,18) |

Clave InChI |

XLICOLVSHXFUJG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(=O)O |

SMILES canónico |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3,5-di-tert-butyl-4-methoxybenzoic acid with similar compounds:

*Calculated based on molecular formula.

Key Observations:

- Lipophilicity: The tert-butyl groups in 3,5-di-tert-butyl-4-methoxybenzoic acid significantly increase lipophilicity compared to hydroxylated (3,5-dihydroxy-4-methoxybenzoic acid) or chlorinated (4-butoxy-3,5-dichlorobenzoic acid) analogues.

- Electronic Effects : The electron-donating methoxy group (4-OCH3) deactivates the ring less than electron-withdrawing groups (e.g., –Cl), influencing acidity and interaction with biological targets .

Antioxidant Activity

- The methoxy group in the target compound may reduce antioxidant efficacy compared to hydroxylated analogues but could improve stability under oxidative conditions.

- BHT : A benchmark synthetic antioxidant with 82% DPPH scavenging at 100 µM; its methyl group provides less steric protection than tert-butyl substituents .

Enzyme Inhibition

- 3,5-Dihydroxy-4-methoxybenzoic acid: Inhibits catechol-O-methyltransferase (COMT) noncompetitively (IC50 ~1 µM), with the hydroxyl groups critical for binding .

Métodos De Preparación

Table 1: Optimization of Esterification Parameters (Adapted from CN106349066A)

Methoxylation Strategies for 3,5-Di-tert-butyl-4-methoxybenzoic Acid

While the provided patents focus on hydroxylated derivatives, the target methoxy compound necessitates methylation of the phenolic -OH group. Proposed routes include:

Direct Methylation of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid

-

Reagents : Methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base (e.g., K₂CO₃).

-

Mechanism : Nucleophilic substitution (SN2) at the phenolic oxygen.

-

Challenges : Steric hindrance from tert-butyl groups may reduce reaction efficiency, necessitating prolonged reaction times or elevated temperatures.

Protection-Deprotection Approach

-

Step 1 : Protect the carboxylic acid group as its methyl ester using methods from CN106349066A.

-

Step 2 : Methylate the phenolic -OH under standard conditions.

-

Step 3 : Hydrolyze the ester back to the carboxylic acid using aqueous NaOH or HCl.

This route circumvents interference between the carboxylic acid and methylating agents.

The cited patents employ rigorous analytical techniques to confirm product identity:

-

Melting Point : 160.9–165.2°C for methyl ester; comparable values expected for the methoxy acid.

-

Spectroscopy :

-

Mass Spectrometry : Molecular ion peak at m/z 265.1850 [M+H]⁺ for the ester.

Industrial Scalability and Environmental Impact

Both patents emphasize green chemistry principles:

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3,5-Di-tert-butyl-4-methoxybenzoic acid in laboratory settings?

- Methodological Answer : Proper handling requires personal protective equipment (PPE), including nitrile gloves, lab coats, and EN 166-compliant safety goggles. Avoid inhalation of dust by working in a fume hood with adequate ventilation. Storage should be in inert atmospheres (e.g., nitrogen) at 2–8°C to prevent degradation. For spills, use non-combustible absorbents and avoid water to prevent dispersion .

Q. How can researchers confirm the purity and structural integrity of synthesized 3,5-Di-tert-butyl-4-methoxybenzoic acid?

- Methodological Answer : Combine analytical techniques:

- HPLC : Use a C18 column with a methanol/water mobile phase (70:30 v/v) to assess purity (>98% by area normalization).

- NMR Spectroscopy : Confirm substitution patterns via NMR (e.g., tert-butyl protons at δ 1.3–1.5 ppm, aromatic protons at δ 7.2–7.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (theoretical [M–H]: 291.17 g/mol) .

Q. What are the key considerations for designing a scalable synthesis route for this compound?

- Methodological Answer : Optimize tert-butyl group introduction via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl) under anhydrous conditions. Monitor reaction progress with TLC (hexane/ethyl acetate, 3:1). Post-synthesis, recrystallize from ethanol/water (4:1) to remove unreacted intermediates .

Advanced Research Questions

Q. How do steric effects from tert-butyl groups influence the antioxidant activity of 3,5-Di-tert-butyl-4-methoxybenzoic acid in polymer stabilization?

- Methodological Answer : The tert-butyl groups enhance radical-scavenging efficiency by stabilizing phenoxyl radicals via steric hindrance, preventing dimerization. Use electron paramagnetic resonance (EPR) to measure radical quenching kinetics in polyethylene matrices. Compare with less sterically hindered analogs (e.g., 4-hydroxybenzoic acid) to isolate steric contributions .

Q. What computational approaches are suitable for modeling the structure-activity relationships (SAR) of derivatives of this compound?

- Methodological Answer : Employ density functional theory (DFT) to calculate HOMO-LUMO gaps and bond dissociation energies (BDEs) for the phenolic O–H bond, correlating with antioxidant efficacy. QSAR models can integrate descriptors like logP and molar refractivity. Validate predictions with in vitro assays (e.g., DPPH radical scavenging) .

Q. How can regioselective functionalization of the benzoic acid core be achieved while preserving tert-butyl and methoxy groups?

- Methodological Answer : Use directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) at –78°C to introduce electrophiles at the 2-position. Protect the carboxylic acid as a methyl ester during reaction, then hydrolyze with NaOH/MeOH (1:4 v/v). Monitor regioselectivity via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.